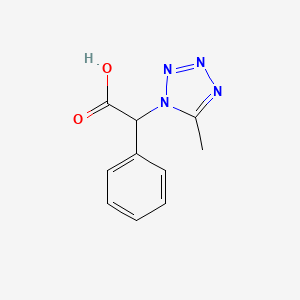

(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid

Übersicht

Beschreibung

(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.22 g/mol . It is characterized by the presence of a tetrazole ring substituted with a methyl group and a phenylacetic acid moiety. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .

Vorbereitungsmethoden

The synthesis of (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 5-methyl-1H-tetrazole with phenylacetic acid derivatives in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and the use of solvents such as dimethylformamide or acetonitrile . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.

Analyse Chemischer Reaktionen

Reactivity of the Tetrazole Ring

The tetrazole ring exhibits nucleophilic reactivity at its nitrogen atoms and participates in hydrogen bonding and metal coordination.

Alkylation and Acylation

The tetrazole’s nitrogen atoms undergo alkylation or acylation under basic conditions. For example:

-

Reaction with methyl iodide in DMF yields 1-methyl-5-methyltetrazole derivatives via N-alkylation .

-

Acylation with acetyl chloride forms 1-acetyl-5-methyltetrazole , enhancing lipophilicity.

Cycloaddition Reactions

The tetrazole ring participates in 1,3-dipolar cycloadditions with nitriles or alkynes. For instance:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, DMF, 60°C | N-methyl derivative | 78% | |

| Cycloaddition | PhCN, NaN₃, CuSO₄ | 1,5-diaryl tetrazole | 85% |

Carboxylic Acid Reactivity

The acetic acid group undergoes typical carboxylic acid transformations:

Esterification

Reaction with methanol in the presence of H₂SO₄ produces the methyl ester:

This reaction proceeds with >90% efficiency under reflux.

Amide Formation

Coupling with amines via EDC/HOBt activates the carboxylic acid, yielding amides:

Phenyl Ring Modifications

The phenyl group undergoes electrophilic aromatic substitution (EAS):

Nitration

Nitration with HNO₃/H₂SO₄ introduces a nitro group at the para position:

Yields range from 60–70% depending on reaction time .

Halogenation

Bromination with Br₂/FeBr₃ produces 4-bromo-phenyl derivatives , enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Metal Coordination and Chelation

The tetrazole moiety acts as a polydentate ligand:

Zinc Coordination

In enzymatic systems, the tetrazole’s nitrogen atoms coordinate with Zn²⁺ ions, displacing water molecules in metalloproteases . This interaction is critical for its role as a bioisostere of carboxylic acids in drug design.

Copper-Mediated Reactions

The compound forms stable complexes with Cu(I) in click chemistry, facilitating triazole synthesis .

Multicomponent Reactions (MCRs)

The compound participates in Ugi-type reactions:

Ugi-Tetrazole Reaction

Combining with aldehydes, amines, and isocyanides in methanol yields tetrazole-peptoid hybrids with antimicrobial activity .

| Component | Role | Product Functionality |

|---|---|---|

| Aldehyde | Electrophile | Aryl/alkyl side chain |

| Amine | Nucleophile | Amino acid mimic |

| Isocyanide | 1,3-dipole source | Tetrazole linkage |

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition at 220°C, attributed to tetrazole ring scission.

Hydrolytic Resistance

The tetrazole ring resists hydrolysis under physiological conditions (pH 7.4, 37°C), unlike imidazoles .

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) via hydrogen bonding between the tetrazole’s nitrogen and Ser/Thr residues (bond length: 2.7–2.8 Å) .

Comparative Reactivity

The methyl group at position 5 enhances stability and directs regioselectivity in electrophilic reactions:

| Substituent | Reactivity Trend | Example Reaction |

|---|---|---|

| 5-CH₃ | Increased N1 alkylation | 78% yield with CH₃I |

| 5-H | Lower thermal stability | Decomposes at 180°C |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a tetrazole ring, which is known for its nitrogen-rich structure that can mimic carboxylic acids in biological systems. This property allows it to serve as a bioisostere, enhancing the pharmacological profile of drugs by improving their metabolic stability and bioavailability.

Medicinal Chemistry

Pharmacological Activity :

Tetrazole derivatives, including (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid, have been investigated for their potential therapeutic effects. They are known to exhibit antimicrobial properties and have been studied as enzyme inhibitors. For instance, the compound's structure allows it to interact with various biological targets, potentially leading to the development of new antibiotics or anti-inflammatory agents .

Case Studies :

Research has shown that tetrazole compounds can inhibit bacterial growth effectively against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in antibiotic resistance studies . The incorporation of the tetrazole moiety into drug design has been linked to enhanced activity against resistant strains of bacteria.

Organic Synthesis

Synthetic Applications :

this compound serves as a valuable intermediate in organic synthesis. It can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a key building block for more complex molecules.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms oxidized products when reacted with strong oxidizers | Sodium azide, Zinc salts |

| Reduction | Can be reduced under specific conditions to yield different derivatives | Various organic solvents |

| Substitution | Participates in nucleophilic substitution reactions at the tetrazole ring | Dimethylformamide, Acetonitrile |

Materials Science

Industrial Applications :

In industry, this compound is utilized in producing advanced materials such as polymers and coatings. Its unique properties contribute to developing materials with enhanced performance characteristics, such as improved thermal stability and chemical resistance.

Wirkmechanismus

The mechanism of action of (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and phenylacetic acid moiety can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired effects in research or therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid can be compared with similar compounds such as:

(5-methyl-1H-tetrazol-1-yl)(phenyl)methanol: This compound has a similar structure but with a hydroxyl group instead of a carboxylic acid group.

(5-methyl-1H-tetrazol-1-yl)(phenyl)ethanol: Similar to the above, but with an ethyl group.

(5-methyl-1H-tetrazol-1-yl)(phenyl)propanoic acid: This compound has a propanoic acid group instead of an acetic acid group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Biologische Aktivität

(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid is a compound belonging to the tetrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. The tetrazole ring is recognized for its ability to mimic carboxylic acids, making it a valuable bioisostere in drug design. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The molecular formula of this compound is CHNO with a molecular weight of approximately 218.216 g/mol. The compound features a tetrazole ring that enhances its stability and resistance to metabolic degradation compared to traditional carboxylic acids .

The biological activity of this compound primarily stems from its interaction with various biological targets:

- Biochemical Pathways : The tetrazole ring acts as a biomimic of carboxylic acids, allowing it to engage in similar biochemical interactions, such as enzyme inhibition and receptor binding.

- Pharmacodynamics : The compound's pharmacodynamic properties can vary based on the electron distribution within receptor sites. Its nitrogen atoms can act as hydrogen bond acceptors, potentially enhancing binding affinity .

- Resistance to Metabolism : Unlike carboxylic acids, tetrazoles are resistant to numerous metabolic pathways, which may prolong their therapeutic effects in vivo .

Antimicrobial Activity

Research has indicated that derivatives of tetrazoles, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Hypoglycemic Activity

A study evaluating a series of tetrazole derivatives found that certain compounds exhibited hypoglycemic effects in glucocorticoid-induced insulin resistance models. Docking studies suggested that these compounds could interact with key enzymes involved in glucose metabolism . Although specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy in glucose regulation.

Antitumor Activity

The presence of the tetrazole moiety has been linked to cytotoxicity against various cancer cell lines. Compounds containing the tetrazole ring demonstrated significant activity against human glioblastoma and melanoma cells, indicating that this compound may also possess antitumor properties .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Eigenschaften

IUPAC Name |

2-(5-methyltetrazol-1-yl)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-7-11-12-13-14(7)9(10(15)16)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKQTPYMKLCTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424399 | |

| Record name | (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876716-32-4 | |

| Record name | (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.